脑啡肽-甲硫氨酸,精氨酸(6)-

描述

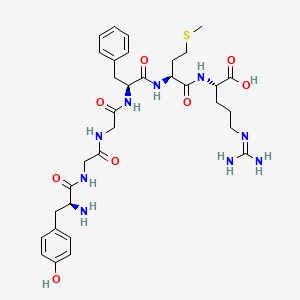

“Enkephalin-met, arg(6)-” is a variant of the naturally occurring opioid peptide, Met-enkephalin . It is derived from the precursor molecule proenkephalin .

Synthesis Analysis

The synthesis of cyclic enkephalin analogs, including “Enkephalin-met, arg(6)-”, involves biaryl cyclization. This process uses the Miyaura borylation and Suzuki coupling methodology . The precursor of enkephalin (ENK), proenkephalin (PENK), is processed into the endogenous pentapeptides Leu-enkephalin (LEK) and Met-enkephalin (MEK), the heptapeptide Met-enkephalin-arg(6)-phe(7), the octapeptide Met-enkephalin-arg(6)-gly(7)-leu(8), and the E peptide by enzymatic cleavage .

Molecular Structure Analysis

The chemical formula of “Enkephalin-met, arg(6)-” is C46H71N15O11S, and its molecular weight is 1,042.24 g/mol . It is processed from proenkephalin via proteolytic cleavage in two metabolic steps .

科学研究应用

生物活性与受体结合

前脑啡肽中的内源性阿片类物质

脑啡肽-甲硫氨酸,精氨酸(6)-作为一种天然阿片六肽,是由前脑啡肽 (PENK) 前体加工而成的。研究表明,在不同的脊椎动物中存在各种非典型六肽甲硫氨酸脑啡肽,包括甲硫氨酸脑啡肽-精氨酸(6)。这些肽已被证明可以刺激 G 蛋白并在阿片受体上表现出亲和力,特别是 MOP 和 DOP 受体。这突出了这些肽在阿片系统中的作用,以及它们进行比较功能分析的潜力 (Bojnik et al., 2014).

受体结合和 G 蛋白激活

Met5-脑啡肽-Arg6-Phe7 及其合成类似物表现出受体结合特性和 G 蛋白激活。这项研究专注于大鼠和青蛙脑膜,表明这些肽主要通过 κ 和 δ 阿片受体激活 G 蛋白,表明它们在神经化学过程中发挥作用 (Bozó et al., 2000).

生理和生化研究

血浆蛋白结合

脑啡肽,包括甲硫氨酸脑啡肽-精氨酸-苯丙氨酸和甲硫氨酸脑啡肽-精氨酸-甘氨酸-亮氨酸,与人血清蛋白结合。这种结合保护了肽段免受蛋白水解的影响,表明脑啡肽-血浆相互作用调节全身脑啡肽生物活性的机制 (Armstrong et al., 2007).

与膜的相互作用

甲硫氨酸脑啡肽 (Menk) 显示出与带负电荷的膜的静电相互作用,表明其在受体结合过程中发挥作用。这项研究提供了脑啡肽与神经细胞膜相互作用机制的见解,这对它们的功能至关重要 (Marcotte et al., 2004).

神经和行为研究

- 在阿尔茨海默病中:表达人淀粉样前体蛋白的转基因小鼠中脑啡肽升高提示,这些升高可能导致阿尔茨海默病的认知障碍。这为探索治疗方法以减少此类神经退行性疾病中脑啡肽的产生或信号传导开辟了可能性 (Meilandt et al., 2008).

- 在听觉系统中:甲硫氨酸脑啡肽-精氨酸6-甘氨酸7-亮氨酸8 (Met-8) 广泛分布于大鼠的听觉系统中,表明其在下行听觉通路处理和听觉信息的多种感官整合中发挥作用 (Aguilar et al., 2004).

细胞和分子动力学

分子动力学研究

已经研究了甲硫氨酸脑啡肽在液态水中的构象动力学,深入了解了它的结构和受体对接机制,这对于理解它的神经药理活性至关重要 (My & Freed, 2002).

肽降解和保护

对甲硫氨酸脑啡肽氧化的研究表明,阻断末端氨基可以保护酪氨酸残基免受氧化,这对于阿片受体识别它至关重要。这对设计新的止痛药有影响 (Mozziconacci et al., 2007).

作用机制

属性

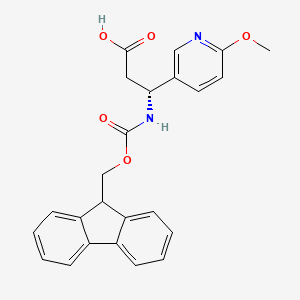

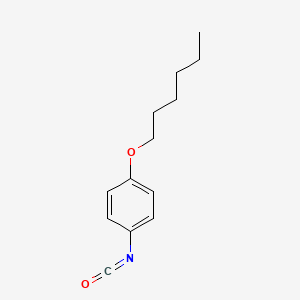

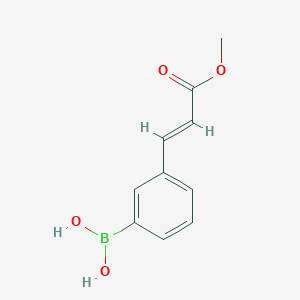

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBRMNXTPDDSKN-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227182 | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enkephalin-met, arg(6)- | |

CAS RN |

76310-14-0 | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076310140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。